molecular formula C8H6O4S B2739523 (2Z)-2-(thiophen-2-yl)but-2-enedioic acid CAS No. 339016-61-4

(2Z)-2-(thiophen-2-yl)but-2-enedioic acid

Cat. No.: B2739523
CAS No.: 339016-61-4
M. Wt: 198.19
InChI Key: HEWGCRPWYNWBTP-SNAWJCMRSA-N
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Description

(2Z)-2-(Thiophen-2-yl)but-2-enedioic acid is an organic compound featuring a thiophene ring attached to a butenedioic acid moiety

Scientific Research Applications

(2Z)-2-(Thiophen-2-yl)but-2-enedioic acid has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(thiophen-2-yl)but-2-enedioic acid typically involves the condensation of thiophene derivatives with butenedioic acid precursors. Common synthetic methods include:

Industrial Production Methods: Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: (2Z)-2-(Thiophen-2-yl)but-2-enedioic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the double bonds in the butenedioic acid moiety to single bonds.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or chlorinating agents are employed for halogenation reactions.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Saturated butenedioic acid derivatives.

    Substitution Products: Halogenated thiophene derivatives.

Mechanism of Action

The mechanism of action of (2Z)-2-(thiophen-2-yl)but-2-enedioic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including oxidative stress response and signal transduction.

Comparison with Similar Compounds

Properties

IUPAC Name

(Z)-2-thiophen-2-ylbut-2-enedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4S/c9-7(10)4-5(8(11)12)6-2-1-3-13-6/h1-4H,(H,9,10)(H,11,12)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWGCRPWYNWBTP-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C(=C\C(=O)O)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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